molecular formula C16H18N2O3S2 B4625076 ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B4625076
M. Wt: 350.5 g/mol
InChI Key: JFVGAABDYOZHBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate and related compounds typically involves multi-step organic reactions. One approach involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature. This method has been used to prepare a variety of derivatives, showcasing the versatility of the synthesis process (Mohamed, 2014).

Scientific Research Applications

Molecular Docking and Enzyme Inhibition

A study on the synthesis and α-glucosidase and β-glucosidase inhibition activities of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates reveals their potential in managing diabetes through enzyme inhibition. The compounds exhibited significant inhibition of these enzymes, with one showing nearly twice the efficacy of the standard drug acarbose. Molecular docking provided insights into their interaction with enzyme active sites, highlighting their therapeutic potential (Babar et al., 2017).

Antithrombotic Potential

Research on ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) highlights its potent and orally active fibrinogen receptor antagonistic properties. With a focus on its antithrombotic potential, particularly in acute phases, this compound exhibited excellent human platelet aggregation inhibitory activity and oral availability in guinea pigs. This study underscores the compound's therapeutic potential, attributed to its unique structural features (Hayashi et al., 1998).

Synthetic Routes and Derivatives

Explorations into the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives provide a foundation for developing novel compounds with potential biological activities. The reactions involve interactions with various arylidinemalononitrile derivatives, leading to a diverse range of compounds. This work lays the groundwork for further pharmacological investigations into these derivatives (Mohamed, 2014; Mohamed, 2021).

Heterocyclic Compound Synthesis

The synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives through a one-pot, three-component microwave-assisted process showcases an efficient method for creating poly-functionalized tri-heterocyclic benzothiazole derivatives. This study not only presents a novel synthetic route but also evaluates the antibacterial, antioxidant, and antitubercular activities of these compounds, indicating their potential as multifunctional therapeutic agents (Bhoi et al., 2016).

properties

IUPAC Name

ethyl 2-[2-[(2-ethylsulfanylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-21-14(19)9-11-10-23-16(17-11)18-15(20)12-7-5-6-8-13(12)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVGAABDYOZHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [2-({[2-(ethylsulfanyl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate
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